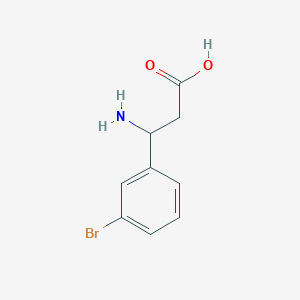

Ácido 3-amino-3-(3-bromofenil)propanoico

Descripción general

Descripción

A 77636 es un compuesto sintético conocido por su potente y selectiva acción como agonista del receptor de dopamina D1. Se ha estudiado extensamente por sus posibles aplicaciones terapéuticas, especialmente en el tratamiento de trastornos neurológicos como la enfermedad de Parkinson. El compuesto exhibe efectos nootrópicos, anoréxicos, gratificantes y antiparkinsonianos en estudios con animales .

Aplicaciones Científicas De Investigación

A 77636 se ha utilizado ampliamente en la investigación científica debido a su acción selectiva sobre los receptores de dopamina D1. Sus aplicaciones incluyen:

Química: Utilizado como compuesto modelo para estudiar interacciones receptor-ligando y vías de señalización del receptor.

Biología: Emplea en estudios que investigan el papel de los receptores de dopamina en varios procesos biológicos.

Medicina: Explorado por sus posibles efectos terapéuticos en el tratamiento de trastornos neurológicos como la enfermedad de Parkinson y la adicción.

Industria: Utilizado en el desarrollo de nuevos fármacos dirigidos a los receptores de dopamina.

Mecanismo De Acción

A 77636 ejerce sus efectos uniéndose selectivamente y activando los receptores de dopamina D1. Esta activación estimula la adenilato ciclasa, lo que lleva a un aumento en los niveles de monofosfato de adenosina cíclico (AMPc). Los niveles elevados de AMPc activan la proteína quinasa A, que a su vez fosforila varias proteínas diana, lo que resulta en la modulación de la actividad neuronal y el comportamiento. La alta potencia y la larga duración de acción del compuesto se atribuyen a su fuerte afinidad de unión y su lenta disociación del receptor .

Compuestos Similares:

SKF 81297: Otro agonista selectivo del receptor de dopamina D1 con propiedades farmacológicas similares.

A 86929: Un compuesto estructuralmente relacionado con una potente actividad agonista del receptor de dopamina D1.

A 81686: Un agonista del receptor de dopamina D1 que no induce tolerancia significativa in vivo.

Singularidad de A 77636: A 77636 es único debido a su alta potencia, larga duración de acción y unión selectiva a los receptores de dopamina D1. A diferencia de otros agonistas del receptor de dopamina D1, A 77636 no produce preferencia de lugar en animales, lo que lo convierte en una herramienta valiosa para estudiar el papel de los receptores de dopamina D1 en el cerebro .

Análisis Bioquímico

Biochemical Properties

The specific biochemical properties of 3-Amino-3-(3-bromophenyl)propanoic acid are not well-documented in the literature. It is known that amino acids and their derivatives play crucial roles in various biochemical reactions. They can interact with enzymes, proteins, and other biomolecules, influencing the nature of these interactions .

Cellular Effects

Amino acids and their derivatives can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Amino acids and their derivatives can exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: La síntesis de A 77636 implica varios pasos, comenzando con la preparación del derivado de adamantano. Los pasos clave incluyen:

Formación del Derivado de Adamantano: El núcleo de adamantano se funcionaliza para introducir los sustituyentes necesarios.

Aminometilación: La introducción del grupo aminometilo se logra mediante una serie de reacciones que involucran intermediarios.

Ciclización e Hidroxilación: Los pasos finales implican la ciclización para formar el anillo benzopirano y la hidroxilación para introducir la funcionalidad diol.

Métodos de Producción Industrial: La producción industrial de A 77636 sigue rutas sintéticas similares, pero se optimiza para la producción a gran escala. Esto implica el uso de reacciones de alto rendimiento, técnicas de purificación eficientes y medidas estrictas de control de calidad para garantizar la pureza y la consistencia del producto final .

Tipos de Reacciones:

Oxidación: A 77636 puede sufrir reacciones de oxidación, particularmente en los grupos hidroxilo, lo que lleva a la formación de quinonas.

Reducción: El compuesto se puede reducir para formar varios derivados, dependiendo de las condiciones de reacción.

Sustitución: Las reacciones de sustitución pueden ocurrir en el grupo aminometilo, lo que lleva a la formación de diferentes análogos.

Reactivos y Condiciones Comunes:

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.

Reducción: Se utilizan agentes reductores como borohidruro de sodio e hidruro de aluminio y litio.

Sustitución: Se pueden utilizar varios nucleófilos para reacciones de sustitución, incluidas las aminas y los haluros.

Principales Productos Formados: Los principales productos formados a partir de estas reacciones incluyen quinonas, derivados reducidos y análogos sustituidos, cada uno con propiedades químicas y biológicas distintas .

Comparación Con Compuestos Similares

SKF 81297: Another selective dopamine D1 receptor agonist with similar pharmacological properties.

A 86929: A structurally related compound with potent dopamine D1 receptor agonist activity.

A 81686: A dopamine D1 receptor agonist that does not induce significant tolerance in vivo.

Uniqueness of A 77636: A 77636 is unique due to its high potency, long duration of action, and selective binding to dopamine D1 receptors. Unlike other dopamine D1 receptor agonists, A 77636 does not produce place preference in animals, making it a valuable tool for studying the role of dopamine D1 receptors in the brain .

Actividad Biológica

3-Amino-3-(3-bromophenyl)propanoic acid, with the molecular formula C₉H₁₀BrNO₂ and a molecular weight of 244.09 g/mol, is an organic compound belonging to the amino acid family. Its structure features a bromophenyl group attached to a propanoic acid backbone, which contributes to its unique chemical properties and potential biological activities. This article delves into the biological activity of this compound, focusing on its interaction with neurotransmitter systems and potential therapeutic applications.

The structural characteristics of 3-Amino-3-(3-bromophenyl)propanoic acid are significant for its biological activity. The presence of the bromine atom at the meta position relative to the amino group may influence its interaction with various receptors involved in neurotransmission. The compound's ability to mimic natural amino acids suggests potential roles as a neurotransmitter or neuromodulator, particularly in synaptic transmission processes.

Neurotransmitter Interactions

Research indicates that 3-Amino-3-(3-bromophenyl)propanoic acid may interact with neurotransmitter receptors, influencing synaptic transmission. Its structural similarity to other amino acids allows it to potentially modulate excitatory neurotransmission pathways. Compounds with similar structures have been shown to exhibit neuroprotective effects and influence synaptic plasticity, making this compound a subject of interest in neurological studies.

Case Studies and Experimental Findings

- Neuroprotective Effects : Studies have demonstrated that compounds structurally related to 3-Amino-3-(3-bromophenyl)propanoic acid can protect neurons from excitotoxic damage, which is critical in neurodegenerative diseases. For instance, experiments involving cell cultures exposed to glutamate toxicity showed that these compounds could reduce neuronal death by modulating calcium influx through NMDA receptors.

- Binding Affinities : Interaction studies have focused on the binding affinities of 3-Amino-3-(3-bromophenyl)propanoic acid with various receptors, including NMDA and AMPA receptors. Preliminary data suggest that this compound may act as an antagonist at certain receptor sites, which could have implications for treating conditions characterized by excessive excitatory neurotransmission.

Research Findings Summary

| Study Focus | Findings |

|---|---|

| Neuroprotective Effects | Reduced neuronal death in glutamate toxicity models through modulation of NMDA receptor activity. |

| Binding Affinities | Potential antagonist effect on NMDA and AMPA receptors; further research needed for validation. |

| Structural Comparisons | Comparison with similar compounds indicates unique biological activity due to specific bromination pattern. |

Synthesis Methods

Several synthetic routes have been developed for producing 3-Amino-3-(3-bromophenyl)propanoic acid, emphasizing its versatility for research applications. Common methods include:

- Friedel-Crafts Acylation : This method involves the acylation of brominated phenols followed by amination.

- Direct Amination : Utilizing bromo-substituted propanoic acids in reactions with ammonia or amines under controlled conditions.

These synthesis methods highlight the compound's accessibility for further research into its biological properties .

Propiedades

IUPAC Name |

3-amino-3-(3-bromophenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrNO2/c10-7-3-1-2-6(4-7)8(11)5-9(12)13/h1-4,8H,5,11H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLYAXKJHJUXZOT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)C(CC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90950247 | |

| Record name | 3-Amino-3-(3-bromophenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90950247 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

275826-35-2, 117391-50-1 | |

| Record name | 3-Amino-3-(3-bromophenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90950247 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-amino-3-(3-bromophenyl)propanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.